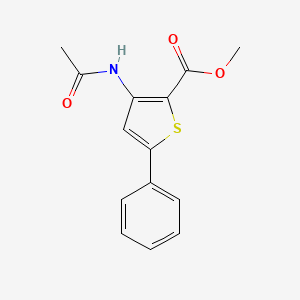

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHICANBNSHMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325304 | |

| Record name | methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100867-05-8 | |

| Record name | methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the Acetamido Group: The acetamido group can be introduced through acylation reactions, where an amine group on the thiophene ring reacts with acetic anhydride or acetyl chloride.

Phenyl Substitution: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

Chemical Synthesis

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, contributing to the development of various chemical entities. The compound's thiophene ring and acetamido group facilitate reactions that yield derivatives with enhanced properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Recent studies have investigated the biological activities of this compound, particularly its potential as an anticancer agent. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including interaction with specific molecular targets such as enzymes and receptors .

Case Study: Anticancer Properties

A study evaluated the compound's efficacy against multiple cancer cell lines, demonstrating significant antiproliferative activity. The compound exhibited IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a pharmacophore. Its structural features suggest that it may interact favorably with biological targets, making it a candidate for drug development. The compound's ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins, which is crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities

Industrial Applications

Beyond its biological significance, this compound finds applications in various industrial processes. It is utilized in the development of organic semiconductors due to its electronic properties and stability. Additionally, it serves as a precursor for producing dyes and pigments, particularly azo dyes known for their excellent color fastness .

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetamido group can form hydrogen bonds, while the phenyl and thiophene rings can participate in π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-acetamido-5-phenylthiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene derivatives. Below is a detailed analysis:

Table 1. Structural and Functional Comparison of Selected Thiophene Derivatives

Key Observations:

Substituent Effects: The phenyl group in the target compound enhances hydrophobicity and steric bulk compared to the nitro-substituted analog . The ethyl ester in the ethyl analog (C₁₆H₁₇NO₃S) likely increases lipophilicity, which could influence bioavailability in pharmaceutical contexts . The nitro group in C₈H₈N₂O₅S introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions compared to the phenyl-substituted compound .

Functional Group Stability: The acetamido group (-NHCOCH₃) in the target compound offers greater stability than the free amino group (-NH₂) in C₁₂H₁₁NO₂S, which is prone to oxidation . The diethyl ester in C₁₄H₁₇NO₅S may reduce solubility in polar solvents compared to mono-ester derivatives .

Biological Activity

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an acetamido group and a phenyl group, along with a carboxylate functional group. The molecular formula contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is believed to stem from its interactions with various molecular targets. Key mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell death. This action is hypothesized to involve the acetamido group's ability to form hydrogen bonds and the thiophene ring's capacity for π-π interactions which enhance binding affinity to microbial targets.

- Anticancer Properties : Research indicates that this compound can inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapeutics. Its ability to induce apoptosis in cancer cells has been demonstrated through various assays .

Antimicrobial Activity

A study highlighted the compound's efficacy against various bacterial strains, showing significant inhibition at concentrations as low as 25 μM. The results indicated that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound demonstrated IC50 values ranging from 10 to 30 μM across these cell lines, indicating a promising therapeutic index .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| NCI-H460 | 15 | Inhibition of cell proliferation |

| SF-268 | 20 | Disruption of mitochondrial function |

Case Studies

- Study on Anticancer Activity : In one notable study, this compound was administered to tumor-bearing mice. Results showed significant suppression of tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The findings indicated that it could effectively reduce bacterial load in vitro, supporting further investigation into its use as a novel antibiotic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-acetamido-5-phenylthiophene-2-carboxylate, and how can experimental parameters be optimized?

- Methodology : The Gewald reaction is a common method for synthesizing substituted thiophenes. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (a structural analog) was synthesized via Gewald’s protocol using α-cyanocarbonyl intermediates and sulfur . Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and stoichiometry of reagents (e.g., excess acetic anhydride for acetylation) can optimize yield. Post-synthetic modifications, such as introducing the acetamido group, require controlled pH (neutral to mildly acidic) to prevent ester hydrolysis .

Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?

- Methodology : Use a combination of HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment and NMR (¹H/¹³C, DEPT-135) for structural verification. For instance, Methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate was validated via ¹H NMR (δ 2.35 ppm for methyl ester, δ 6.8–7.5 ppm for aromatic protons) and HPLC (>95% purity) . Mass spectrometry (ESI-MS) can further confirm molecular weight.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. For small molecules, crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. SHELXTL (Bruker AXS) or OLEX2 interfaces can handle twinning or high-resolution data. Note that the acetamido group’s planarity may require restraints during refinement to avoid overfitting .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?

- Methodology : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level in Gaussian). If experimental ¹³C NMR conflicts with computed values (e.g., carbonyl carbons at δ 165–170 ppm), check for solvent effects or conformational flexibility. For crystallographic disagreements (e.g., bond lengths), re-examine thermal displacement parameters or hydrogen bonding networks .

Q. What strategies are effective for functionalizing the acetamido and ester groups in this compound for derivatization studies?

- Methodology :

- Acetamido group : Hydrolyze to amine using HCl/EtOH (reflux, 6–8 hours), then couple with carboxylic acids via EDC/HOBt.

- Ester group : Perform saponification with NaOH/MeOH (0°C to room temperature) to yield the carboxylic acid, which can be converted to amides or acyl chlorides.

Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via IR (amide I band at ~1650 cm⁻¹) .

Q. How can researchers design robust biological activity assays for this compound, particularly in antimicrobial studies?

- Methodology :

- In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying phenyl substituents) and correlate logP (calculated via XlogP ) with MIC values. For example, thiophene derivatives with electron-withdrawing groups showed enhanced activity in similar studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.